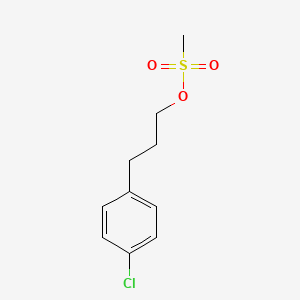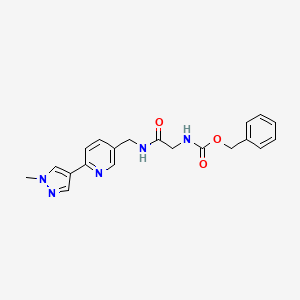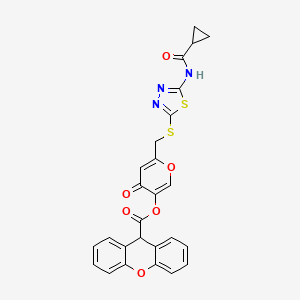![molecular formula C14H11FN2O B2402948 N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide CAS No. 1935669-45-6](/img/structure/B2402948.png)
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorine atom, and a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoronaphthalene-1-carboxylic acid.
Formation of Amide Bond: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The acid chloride is then reacted with (1S)-1-amino-2-cyanoethane in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the naphthalene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-Fluoronaphthalene-1-carboxylic acid.
Reduction: N-[(1S)-1-Aminoethyl]-4-fluoronaphthalene-1-carboxamide.
Substitution: N-[(1S)-1-Cyanoethyl]-4-methoxynaphthalene-1-carboxamide.
科学研究应用
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes involving cyano and fluorine-containing compounds.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[(1S)-1-Cyanoethyl]-4-chloronaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[(1S)-1-Cyanoethyl]-4-bromonaphthalene-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-[(1S)-1-Cyanoethyl]-4-iodonaphthalene-1-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
属性
IUPAC Name |
N-[(1S)-1-cyanoethyl]-4-fluoronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-9(8-16)17-14(18)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-7,9H,1H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFHUYJHMJYFJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C2=CC=CC=C21)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC=C(C2=CC=CC=C21)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2402865.png)

![N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)





![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
